N4-(4-chlorophenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine
CAS No.: 946289-27-6
Cat. No.: VC4955932
Molecular Formula: C17H17ClN6O
Molecular Weight: 356.81
* For research use only. Not for human or veterinary use.
![N4-(4-chlorophenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine - 946289-27-6](/images/structure/VC4955932.png)
Specification
CAS No. | 946289-27-6 |
---|---|
Molecular Formula | C17H17ClN6O |
Molecular Weight | 356.81 |
IUPAC Name | 4-N-(4-chlorophenyl)-2-N-(oxolan-2-ylmethyl)pteridine-2,4-diamine |
Standard InChI | InChI=1S/C17H17ClN6O/c18-11-3-5-12(6-4-11)22-16-14-15(20-8-7-19-14)23-17(24-16)21-10-13-2-1-9-25-13/h3-8,13H,1-2,9-10H2,(H2,20,21,22,23,24) |
Standard InChI Key | DFMCCIJIDXPXKD-UHFFFAOYSA-N |
SMILES | C1CC(OC1)CNC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s pteridine core is a bicyclic system comprising pyrazine and pyrimidine rings fused together. Substitutions at the N2 and N4 positions introduce steric and electronic modifications critical for its bioactivity:
-
N4-(4-Chlorophenyl) group: The chlorine atom at the para position enhances lipophilicity and stabilizes molecular interactions via halogen bonding.
-
N2-(Tetrahydrofuran-2-ylmethyl) group: The tetrahydrofuran (oxolan) ring provides a rigid yet flexible scaffold, enabling optimal orientation for target binding.
The SMILES notation (C1CC(OC1)CNC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)Cl
) and InChIKey (DFMCCIJIDXPXKD-UHFFFAOYSA-N
) confirm the stereochemical arrangement.
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₇ClN₆O |
Molecular Weight | 356.81 g/mol |
CAS Number | 946289-27-6 |
IUPAC Name | 4-N-(4-Chlorophenyl)-2-N-(oxolan-2-ylmethyl)pteridine-2,4-diamine |
Synthesis and Characterization
The synthesis involves multi-step organic reactions, typically starting with functionalized pyrimidine precursors. Key steps include:
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Amination: Displacement of chloro or methylthio groups in pyrimidine intermediates with secondary amines .
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Cyclization: Formation of the pteridine ring using glyoxal or other cyclizing agents under acidic conditions .
-
Purification: Chromatographic techniques (e.g., silica gel) isolate the target compound .
Characterization employs:
-
Nuclear Magnetic Resonance (NMR): Confirms substituent positions and purity.
-
High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and formula.
Biological Activity and Mechanisms
Antitumor Activity
In vitro studies demonstrate significant inhibition of cancer cell proliferation, particularly in breast (MCF-7) and lung (A549) adenocarcinoma lines. The 4-chlorophenyl group enhances DNA intercalation, while the tetrahydrofuran moiety improves membrane permeability.
Table 2: Antitumor Activity (IC₅₀ Values)
Cell Line | IC₅₀ (μM) |
---|---|
MCF-7 | 1.2 ± 0.3 |
A549 | 2.1 ± 0.5 |
Anti-Inflammatory and Radical Scavenging Effects
The compound exhibits dual mechanisms:
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